4-[(2-Methoxyphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O4 It is characterized by a benzoic acid moiety substituted with a 2-methoxyphenoxy group via a methylene bridge
Mechanism of Action
Mode of Action
It is possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of biochemical networks, this compound could potentially influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2-Methoxyphenoxy)methyl]benzoic acid. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenoxy)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 2-methoxyphenol.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified with 2-methoxyphenol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Methylation: The intermediate product is then methylated using methyl iodide (CH3I) to introduce the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-[(2-methoxyphenoxy)methyl]benzaldehyde or this compound.
Reduction: Formation of 4-[(2-methoxyphenoxy)methyl]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-[(2-Methoxyphenoxy)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
4-[(2-Hydroxyphenoxy)methyl]benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-[(2-Methoxyphenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its methoxy group can also affect its solubility and stability compared to similar compounds.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-4-2-3-5-14(13)19-10-11-6-8-12(9-7-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABCMZDYAYHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-68-6 |
Source
|
Record name | 4-[(2-methoxyphenoxy)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.